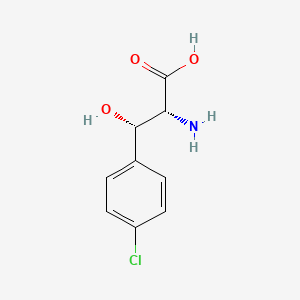![molecular formula C16H34N4O2 B12443298 N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
N,N'-bis[3-(diethylamino)propyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[3-(diethylamino)propyl]ethanediamide: is an organic compound that belongs to the class of diamines It is characterized by the presence of two diethylamino groups attached to a propyl chain, which is further connected to an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[3-(diethylamino)propyl]ethanediamide typically involves the reaction of diethylamine with a suitable precursor, such as 1,3-dibromopropane, followed by the introduction of the ethanediamide moiety. The reaction conditions often require the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[3-(diethylamino)propyl]ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions: N,N’-bis[3-(diethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups.
科学的研究の応用
N,N’-bis[3-(diethylamino)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be employed in the development of novel biomolecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of N,N’-bis[3-(diethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: This compound has similar structural features but with dimethylamino groups instead of diethylamino groups.
N,N-Diethyl-1,3-diaminopropane: A simpler analog with only one diethylamino group attached to a propyl chain.
Uniqueness: N,N’-bis[3-(diethylamino)propyl]ethanediamide is unique due to the presence of two diethylamino groups, which can enhance its reactivity and binding affinity compared to similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H34N4O2 |
|---|---|
分子量 |
314.47 g/mol |
IUPAC名 |
N,N'-bis[3-(diethylamino)propyl]oxamide |
InChI |
InChI=1S/C16H34N4O2/c1-5-19(6-2)13-9-11-17-15(21)16(22)18-12-10-14-20(7-3)8-4/h5-14H2,1-4H3,(H,17,21)(H,18,22) |
InChIキー |
XCWYINIJRWCOCY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC(=O)C(=O)NCCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)
![Tert-butyl 2-({[(2-bromophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12443223.png)

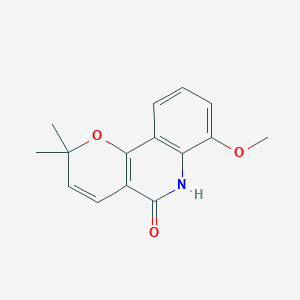
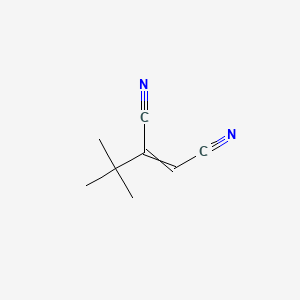

![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)
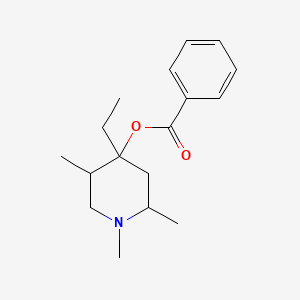
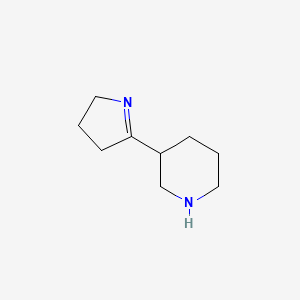
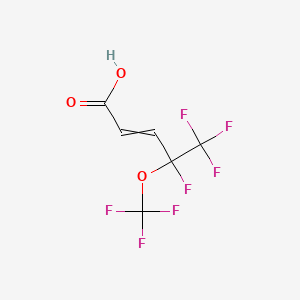
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
